6-(1,1-Difluoro-2-pyrazol-1-ylethyl)pyridin-3-ol
Description
Properties
IUPAC Name |
6-(1,1-difluoro-2-pyrazol-1-ylethyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3O/c11-10(12,7-15-5-1-4-14-15)9-3-2-8(16)6-13-9/h1-6,16H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWFJPCRKFEHMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC(C2=NC=C(C=C2)O)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,1-Difluoro-2-pyrazol-1-ylethyl)pyridin-3-ol typically involves the condensation of a pyrazole derivative with a fluorinated pyridine precursor. One common method includes the reaction of 1,1-difluoro-2-pyrazole with 3-hydroxypyridine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
6-(1,1-Difluoro-2-pyrazol-1-ylethyl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a corresponding amine or alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 6-(1,1-Difluoro-2-pyrazol-1-ylethyl)pyridin-3-one, while reduction may produce 6-(1,1-Difluoro-2-pyrazol-1-ylethyl)pyridin-3-amine.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 6-(1,1-Difluoro-2-pyrazol-1-ylethyl)pyridin-3-ol is in the field of medicinal chemistry. The compound has been investigated for its potential as a pharmacophore in drug development due to its ability to interact with various biological targets such as enzymes and receptors.
Mechanism of Action:
The compound's mechanism involves binding to specific molecular targets, which can modulate their activity. For instance, it may inhibit certain kinases, impacting signal transduction pathways critical for cellular proliferation and survival.
Case Study:
Research has indicated that derivatives of pyrazole compounds exhibit a range of biological activities including anti-inflammatory, antiviral, and anticancer effects. For example, studies have shown that pyrazole derivatives can act as potent inhibitors against various cancer cell lines, demonstrating the therapeutic potential of compounds similar to this compound .
Materials Science
In materials science, the unique electronic properties of this compound make it a candidate for applications in organic electronics. The compound can serve as a building block for advanced materials used in electronic devices due to its stability and conductivity.
Applications:
The compound's structural characteristics allow for its use in organic light-emitting diodes (OLEDs) and photovoltaic cells. Its ability to facilitate electron transfer makes it valuable in developing efficient energy conversion systems .
Biological Studies
This compound is also utilized in biological studies to explore its effects on cellular processes. Researchers have employed this compound in various assays to evaluate its antioxidant properties and potential therapeutic effects.
Antioxidant Activity:
Studies have demonstrated that compounds with a pyrazole nucleus can exhibit significant antioxidant activity by scavenging free radicals and enhancing the activity of antioxidant enzymes . This property is crucial in preventing oxidative stress-related diseases.
Case Study:
In a study evaluating novel pyrazole derivatives for antioxidant activity, several compounds showed promising results against oxidative stress markers. This highlights the potential of this compound as a lead compound for developing new antioxidants .
Mechanism of Action
The mechanism of action of 6-(1,1-Difluoro-2-pyrazol-1-ylethyl)pyridin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways and cellular proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: 6-(Pyrazol-1-yl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-ol Derivatives
Key Differences :
- Core Structure : The analog features a fused pyrazolo[3,4-b]pyridine system, whereas the target compound has a simpler pyridine backbone.
- Substituents : The analog includes a methyl group at the 4-position and lacks the difluoroethyl linker.
Research Findings :
- Derivatives of this analog demonstrated moderate antimicrobial activity, attributed to the pyrazole and hydroxyl groups facilitating target binding .
- The methyl group enhances steric bulk, which may limit solubility compared to the more polar difluoroethyl group in the target compound .
Heterocyclic Analog: 5-[2-(Pyrrolidin-3-yl)oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole Derivatives
Key Differences :
- Heterocyclic Core : These compounds contain an oxadiazole ring linked to pyridine and pyrrolidine moieties, differing significantly from the pyridine-pyrazole system of the target compound.
- Functional Groups : The oxadiazole ring provides distinct electronic properties, such as increased polarity and hydrogen-bonding capacity.
Research Implications :
- Oxadiazole derivatives are often explored for antiviral or anticancer activity due to their ability to mimic peptide bonds .
- The absence of fluorine in these analogs may result in lower membrane permeability compared to the target compound .
Fluorinated Analog: (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol
Key Differences :
- Fluorine Placement : Fluorine is positioned directly on the pyridine ring rather than on an ethyl linker.
- Backbone Structure: The compound includes a pyrrolidine-methanol group, introducing additional hydrogen-bonding sites.
Comparative Data Table
Biological Activity
6-(1,1-Difluoro-2-pyrazol-1-ylethyl)pyridin-3-ol is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological properties.
Chemical Structure and Synthesis
The compound features a pyridine ring substituted with a pyrazole moiety and two fluorine atoms at the 1,1-position. The synthesis commonly involves the condensation of a pyrazole derivative with a fluorinated pyridine precursor, typically using solvents like DMSO or THF under basic conditions at elevated temperatures.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit various enzymes or receptors, influencing signal transduction pathways and cellular processes. For instance, it has been shown to modulate the activity of certain kinases, which play critical roles in cell proliferation and survival.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its efficacy against various cancer cell lines:
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 4.5 | Induces apoptosis via caspase activation |
| HCT116 (Colon) | 5.0 | Cell cycle arrest at G1 phase |
| U937 (Leukemia) | 3.8 | Inhibition of proliferative signaling |
These results suggest that the compound may serve as a promising candidate for further development as an anticancer agent .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown potential antimicrobial effects. Preliminary studies indicate activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The mechanism of action in this context appears to involve disruption of bacterial cell wall synthesis .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various derivatives of pyridine compounds, including this compound. The findings revealed that this compound exhibited superior cytotoxicity compared to traditional chemotherapeutics like doxorubicin, particularly in MCF-7 and HCT116 cell lines .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of this compound against common pathogens. The results indicated that the compound effectively inhibited bacterial growth with MIC values comparable to existing antibiotics, suggesting its potential as a new antimicrobial agent .
Q & A
Q. What are the recommended synthetic routes for 6-(1,1-Difluoro-2-pyrazol-1-ylethyl)pyridin-3-ol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including fluorination and heterocyclic coupling. A common approach is to start with a pyridine precursor and introduce the difluoroethyl-pyrazole moiety via nucleophilic substitution or cross-coupling reactions. For fluorination, potassium fluoride (KF) in dimethyl sulfoxide (DMSO) under reflux has been effective for similar compounds . Optimization should focus on solvent selection (e.g., xylene for high-temperature reactions) and catalysts (e.g., palladium for coupling steps). Reaction progress can be monitored via TLC or LC-MS, with purification by recrystallization (e.g., methanol) or column chromatography .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR (¹H, ¹³C, ¹⁹F) to confirm the difluoroethyl group and pyrazole-pyridine connectivity.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- FT-IR to identify hydroxyl and C-F stretches (~3200-3500 cm⁻¹ for -OH, ~1100-1200 cm⁻¹ for C-F).
- X-ray crystallography (if crystalline) for absolute stereochemistry and bond-length analysis, especially for the difluoroethyl moiety .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 24–72 hours, followed by HPLC analysis to detect degradation products.
- pH stability : Dissolve the compound in buffers (pH 1–12) and monitor decomposition via UV-Vis spectroscopy. Pyrazole rings are prone to hydrolysis under strongly acidic/basic conditions .
Advanced Research Questions
Q. What mechanistic insights exist for the electrophilic/nucleophilic reactivity of the difluoroethyl-pyrazole moiety?
- Methodological Answer : The difluoroethyl group enhances electron-withdrawing effects, activating the pyridine ring for nucleophilic substitution. Computational studies (e.g., DFT) can map charge distribution and frontier molecular orbitals to predict reactivity. Experimentally, probe using:
- Electrophilic aromatic substitution (e.g., nitration) to test ring activation.
- Nucleophilic displacement (e.g., with thiols or amines) at the pyridine C-3 position. Compare results to non-fluorinated analogs to isolate fluorine’s role .
Q. How can contradictory bioactivity data from structural analogs be resolved?
- Methodological Answer : Contradictions often arise from subtle differences in fluorination or substitution patterns. Address by:
- Comparative SAR studies : Synthesize analogs with incremental modifications (e.g., monofluoro vs. difluoro groups).
- Molecular docking : Screen against target proteins (e.g., kinases) to identify binding affinity variations.
- In vitro assays : Use standardized cell lines (e.g., HEK293) to quantify IC₅₀ values under controlled conditions .
Q. What strategies are effective for improving the compound’s bioavailability in preclinical models?
- Methodological Answer :
- Prodrug design : Mask the hydroxyl group with acetyl or phosphate esters to enhance membrane permeability.
- Nanocarrier systems : Encapsulate in liposomes or polymeric nanoparticles to improve solubility.
- Metabolic stability assays : Use liver microsomes to identify metabolic hotspots (e.g., pyrazole ring oxidation) and modify substituents accordingly .
Q. How can researchers validate the compound’s selectivity for a target enzyme versus off-pathway interactions?
- Methodological Answer :
- Kinase profiling panels : Test against a broad panel of kinases (e.g., Eurofins KinaseProfiler™) to identify off-target effects.
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics to distinguish specific vs. nonspecific interactions.
- CRISPR-Cas9 knockout models : Validate target engagement in cell lines lacking the putative target protein .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for similar pyrazole-pyridine hybrids?
- Methodological Answer : Discrepancies may arise from impurities in starting materials or unoptimized workup. Mitigate by:
- Strict anhydrous conditions : Use molecular sieves for moisture-sensitive steps.
- Catalyst screening : Test Pd(OAc)₂ vs. Pd(PPh₃)₄ for coupling efficiency.
- Yield normalization : Report yields relative to purified intermediates rather than crude products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
